Dextrorphan-d3

Description

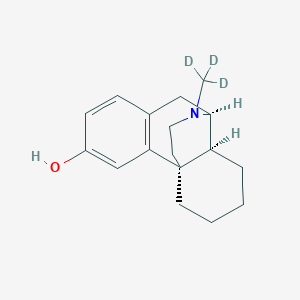

Structure

3D Structure

Properties

IUPAC Name |

(1S,9S,10S)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17/h5-6,11,14,16,19H,2-4,7-10H2,1H3/t14-,16+,17+/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQUASYNZVUNQP-PGDUQUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269335 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524713-57-3 | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524713-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (9α,13α,14α)-17-(Methyl-d3)morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advances in the Synthesis and Analytical Qualification of Dextrorphan D3

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of dextrorphan-d3 primarily involves the introduction of three deuterium atoms onto the N-methyl group of the dextrorphan (B195859) molecule. A common and effective strategy begins with the N-demethylation of dextromethorphan (B48470) to yield N-desmethyl-dextromethorphan. semanticscholar.orgumich.edu This intermediate is then subjected to methylation using a deuterated reagent, typically iodomethane-d3 (B117434) (CD3I). semanticscholar.org The subsequent O-demethylation of the resulting N-CD3-dextromethorphan yields the final product, N-CD3-dextrorphan (this compound). semanticscholar.orgumich.edu

Strategies for High Isotopic Enrichment

Achieving a high degree of isotopic enrichment is paramount for the functionality of this compound as an internal standard, minimizing interference from its unlabeled counterpart. Research has demonstrated that isotopic enrichment levels between 97-98% are attainable for N-CD3-dextrorphan. semanticscholar.orggoogle.com The crucial step in this process is the methylation of N-desmethyl-dextromethorphan with iodomethane-d3. semanticscholar.org Various reaction conditions have been explored to maximize the incorporation of the deuterated methyl group. While methods using potassium hydroxide (B78521) in dimethylsulfoxide or sodium hydroxide with a phase transfer catalyst have shown moderate success, the use of sodium hydride in an aprotic solvent like tetrahydrofuran (B95107) (THF) has proven to be highly efficient, with conversions exceeding 95%. semanticscholar.orgumich.edu The selection of a highly deuterated methylating agent (e.g., iodomethane-d3 with high atom % D) is also a critical factor in achieving high isotopic purity in the final product. semanticscholar.org

Methodologies for Ensuring Chemical Purity of Deuterated Analogs

The chemical purity of this compound is as crucial as its isotopic enrichment. Throughout the synthetic process, purification of intermediates is essential. For instance, after N-demethylation, the resulting N-desmethyl-dextromethorphan can be purified to a high degree (e.g., >99% by HPLC) before proceeding to the methylation step. semanticscholar.org Following the methylation and subsequent O-demethylation, the final product, this compound, is subjected to rigorous purification techniques. semanticscholar.org High-performance liquid chromatography (HPLC) is a commonly employed method to achieve high chemical purity, with standards often requiring a purity of ≥98%. semanticscholar.orgcaymanchem.com The purity is typically assessed by multiple HPLC analyses, and the results are used to calculate a purity value with a high level of confidence. lgcstandards.com

Rigorous Analytical Characterization for Certified Reference Material Status

For this compound to be designated as a Certified Reference Material (CRM), it must undergo a comprehensive analytical characterization to establish its identity, purity, and concentration with a high degree of accuracy and traceability. caymanchem.comcaymanchem.com This process is governed by internationally recognized standards.

Adherence to International Standards for Reference Materials (e.g., ISO/IEC 17025, ISO 17034)

The manufacturing and testing of this compound as a CRM are conducted in facilities accredited to ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comcaymanchem.comcaymanchem.comlgcstandards.comlgcstandards.comcerilliant.comcaymanchem.comsigmaaldrich.comlgcstandards.comchebios.it These standards ensure that the production and certification processes are metrologically valid. caymanchem.comcaymanchem.com The certificate of analysis for a CRM provides certified property values, associated uncertainties, and a statement of metrological traceability. caymanchem.comcaymanchem.com This rigorous adherence to international standards provides users with confidence in the material's suitability as a quantitative analytical reference standard. caymanchem.comcaymanchem.comcaymanchem.com

Advanced Spectroscopic and Chromatographic Techniques for Isotopic and Chemical Integrity Verification (e.g., NMR, HPLC, GC-MS for isotopic purity)

A suite of advanced analytical techniques is employed to verify the isotopic and chemical integrity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the molecule and to assess isotopic enrichment. semanticscholar.orglgcstandards.com By comparing the integrals of the N-methyl proton signal in the deuterated sample to a non-deuterated standard, the level of isotopic incorporation can be estimated. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for determining the chemical purity of this compound. semanticscholar.orglgcstandards.comlgcstandards.com Methods are developed to separate the target compound from any impurities, and the purity is typically reported as a percentage based on the peak area. semanticscholar.orglgcstandards.com Enantioselective HPLC methods can also be employed to ensure the correct stereochemistry of the molecule. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both purity assessment and isotopic enrichment analysis. semanticscholar.orgnih.gov It can detect and quantify potential contaminants. semanticscholar.org For isotopic purity, the mass spectrometer is used to determine the relative abundance of different isotopologues (e.g., d0, d1, d2, and d3). lgcstandards.comnih.govlaurentian.ca The quantifying ions for this compound are monitored to confirm its identity and to measure the isotopic distribution. nih.govlaurentian.ca

The combination of these techniques provides a comprehensive characterization of this compound, ensuring it meets the stringent requirements for a Certified Reference Material.

Advanced Bioanalytical Applications of Dextrorphan D3 in Quantitative Analysis

Implementation in Mass Spectrometry-Based Quantification Assays

The stable isotope-labeled nature of Dextrorphan-d3 makes it an ideal internal standard for mass spectrometry-based assays, as it co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is a widely employed technique for the analysis of dextrorphan (B195859) in biological fluids due to its high sensitivity and selectivity. farmaciajournal.comthe-ltg.org The development of robust LC-MS/MS methods relies on careful optimization of several key parameters.

Achieving efficient chromatographic separation of dextrorphan from its parent compound, dextromethorphan (B48470), and other metabolites is crucial for accurate quantification. Various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods have been developed to achieve this.

Commonly used stationary phases include C8 and C18 columns, which provide good retention and separation of these compounds. oup.comresearchgate.net For instance, a Zorbax SB-C8 RRHD column (100 × 2.1 mm, 1.8 µm) has been successfully used for the chromatographic separation of dextromethorphan and dextrorphan. oup.com Another method utilized a silica (B1680970) column (Supelcosil LC-Si, 10cm x 4.6mm, 5μm) to separate dextromethorphan and dextrorphan. the-ltg.org Cyano columns have also been employed, offering a different selectivity for these analytes. sigmaaldrich.comnih.gov

Mobile phase composition is another critical factor. A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer containing a small percentage of an acid like formic acid to improve peak shape and ionization efficiency. ingentaconnect.com Gradient elution is often preferred to achieve optimal separation within a reasonable run time. For example, a gradient program with acetonitrile and 0.1% formic acid in water has been shown to effectively separate dextromethorphan and dextrorphan. ingentaconnect.com The total run time for such analyses can be as short as 1.5 to 4 minutes. oup.comnih.gov

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the mode of choice for quantification due to its high specificity and sensitivity. This involves selecting a specific precursor ion for the analyte and its internal standard, fragmenting it, and then monitoring a specific product ion.

For this compound, the precursor ion is typically the protonated molecule [M+H]+. The selection of quantifier and qualifier transitions is essential for confident identification and quantification. A common quantifier transition for this compound is m/z 261.2 → 202.2, while a qualifier transition could be m/z 261.2 → 159.1. nih.gov For the non-deuterated dextrorphan, transitions such as m/z 258.2 → 199.1 (quantifier) and m/z 258.2 → 157.1 (qualifier) are often used. nih.gov The use of multiple transitions enhances the certainty of analyte identification. nih.gov The mass spectrometer is operated in scheduled MRM mode to monitor the specific transitions for each analyte as it elutes from the chromatography column. nih.govresearchgate.net

Here is an interactive data table summarizing typical MRM transitions for Dextrorphan and its deuterated analog:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Dextrorphan | 258.2 | 199.1 | 157.1 |

| This compound | 261.2 | 202.2 | 159.1 |

Biological matrices such as plasma, urine, and oral fluid are complex mixtures that can significantly impact the ionization efficiency of the analyte and internal standard, a phenomenon known as the matrix effect. chromatographyonline.com This can lead to either ion suppression or enhancement, affecting the accuracy and precision of the analytical method. oup.comresearchgate.net

Several strategies are employed to mitigate matrix effects. The most crucial is the use of a stable isotope-labeled internal standard like this compound. chromatographyonline.com Since this compound is chemically identical to dextrorphan and co-elutes, it experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal. chromatographyonline.com

Effective sample preparation is also vital to remove interfering endogenous components. chromatographyonline.com Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly used. chromatographyonline.com For example, a study demonstrated that using SOLA solid-phase extraction cartridges resulted in low matrix suppression and good recovery for dextrorphan analysis in plasma. fishersci.com Another approach involves online sample extraction using turbulent flow chromatography, which can reduce matrix effects and shorten analysis time. nih.govresearchgate.net

The choice of chromatographic conditions can also help to separate the analyte from matrix components that cause ion suppression. researchgate.netchromatographyonline.com A post-column infusion experiment can be performed to identify regions in the chromatogram where significant ion suppression occurs, allowing for the optimization of the chromatographic method to ensure the analyte elutes in a "clean" region. chromatographyonline.com

Selection and Validation of Specific Multiple Reaction Monitoring (MRM) Transitions for Deuterated Analogs

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the determination of dextrorphan in biological samples. farmaciajournal.com It often requires derivatization of the analyte to increase its volatility and improve its chromatographic properties. oup.comresearchgate.net

For the analysis of dextrorphan by GC-MS, a common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the hydroxyl group of dextrorphan into a more volatile trimethylsilyl (B98337) (TMS) derivative. oup.comresearchgate.net The derivatized sample is then injected into the GC-MS system.

Separation is typically achieved on a capillary column, such as a DB-5ms column. researchgate.net The GC oven temperature is programmed to ramp up to ensure the separation of the analytes of interest. oup.com The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. researchgate.net

For the TMS derivative of dextrorphan, characteristic ions are monitored. For instance, quantifying ions of m/z 329 for the dextrorphan derivative and m/z 332 for the trideuterated this compound derivative have been reported. oup.comnih.gov The retention times for dextromethorphan and the derivatized dextrorphan are typically distinct, allowing for their simultaneous analysis. oup.com

Here is an interactive data table summarizing typical parameters for GC-MS analysis of Dextrorphan:

| Analyte | Derivatization | Quantifying Ion (m/z) | Internal Standard | IS Quantifying Ion (m/z) |

| Dextrorphan | BSTFA + 1% TMCS | 329 | This compound | 332 |

Comprehensive Method Validation for Research Integrity

To ensure the reliability and integrity of the data generated, a comprehensive method validation is essential. fda.gov This process involves evaluating several key parameters according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). fda.govnalam.ca

The validation of a bioanalytical method using this compound as an internal standard typically includes the assessment of the following:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. nalam.ca

Accuracy: The closeness of the measured concentration to the true concentration. It is typically assessed by analyzing quality control (QC) samples at different concentration levels. nalam.ca

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. It is expressed as the coefficient of variation (%CV). nalam.ca

Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity of the curve is evaluated over a specific concentration range. nalam.ca

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govcapes.gov.br

Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix. oup.com

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. oup.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage). nih.gov

The use of a suitable internal standard like this compound is a cornerstone of a robust and reliable bioanalytical method, contributing significantly to the accuracy and precision of the final results. fda.gov

Establishment of Calibration Curve Linearity and Dynamic Range

The use of this compound as an internal standard is crucial for establishing linear and reliable calibration curves over a wide dynamic range in diverse biological samples. In the analysis of dextrorphan in human plasma, a linear range of 1.6 to 800 ng/mL has been achieved with excellent linearity (R² = 0.991). multiscreensite.com For dried blood spot analysis, a quantitative determination of dextrorphan was achieved over a nominal concentration range of 2 to 500 ng/mL, also demonstrating excellent linearity (R² > 0.99) across multiple runs. multiscreensite.com

In studies involving oral fluid, a linear dynamic range of 5–100 ng/mL was established for both dextromethorphan and dextrorphan. researchgate.net Similarly, for the analysis of dextromethorphan and its metabolites in rat plasma, linearity was demonstrated over ranges of 0.20 to 403.36 ng/mL for dextromethorphan and 0.10 to 209.02 ng/mL for dextrorphan. nih.govacs.org The correlation coefficients for these calibration curves consistently meet the acceptance criteria of ≥0.990. oup.comoup.com For instance, in human urine, the mean correlation coefficient for dextrorphan was r² = 0.995. oup.com In post-mortem blood analysis, good linearity (r > 0.995) was observed over the established linear range. researchgate.net

The following table summarizes the established linear ranges and correlation coefficients from various studies:

| Analyte(s) | Matrix | Linear Range | Correlation Coefficient (r or r²) | Reference(s) |

| Dextrorphan | Human Plasma | 1.6 - 800 ng/mL | R² = 0.991 | multiscreensite.com |

| Dextrorphan | Dried Blood Spot | 2 - 500 ng/mL | R² > 0.99 | multiscreensite.com |

| Dextromethorphan & Dextrorphan | Oral Fluid | 5 - 100 ng/mL | r > 0.995 | researchgate.net |

| Dextromethorphan | Rat Plasma | 0.20 - 403.36 ng/mL | Not Specified | nih.govacs.org |

| Dextrorphan | Rat Plasma | 0.10 - 209.02 ng/mL | Not Specified | nih.govacs.org |

| Dextromethorphan & Dextrorphan | Human Urine | 10 - 100 ng/mL | r² = 0.995 (DXO) | oup.com |

| Dextromethorphan & Levomethorphan | Post-mortem Blood | Not Specified | r > 0.995 | researchgate.net |

| Dextromethorphan & Dextrorphan | Oral Fluid | Not Specified | ≥0.990 | oup.comoup.com |

Determination of Analytical Sensitivity and Lower Limits of Quantification

The analytical sensitivity of methods utilizing this compound is demonstrated by the lower limit of quantification (LLOQ), which is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For the simultaneous determination of dextromethorphan and dextrorphan in human plasma, the LLOQ was validated at 0.010 ng/mL for both compounds. researchgate.net In another study using a high-throughput method, the LLOQ for dextrorphan in human plasma was 1.6 ng/mL. multiscreensite.com

In oral fluid analysis, the LLOQ for both dextromethorphan and dextrorphan was established at 5.0 ng/mL. researchgate.net For the analysis of these compounds in rat plasma, the LLOQ was 1 ng/mL for both. researchgate.net In a study on decomposed skeletal tissues, the limit of detection (LOD) and quantification (LOQ) for both dextromethorphan and dextrorphan were 10 ng/mL. laurentian.ca

The table below presents the LLOQ values from various studies:

| Analyte(s) | Matrix | LLOQ | Reference(s) |

| Dextromethorphan & Dextrorphan | Human Plasma | 0.010 ng/mL | researchgate.net |

| Dextrorphan | Human Plasma | 1.6 ng/mL | multiscreensite.com |

| Dextromethorphan & Dextrorphan | Oral Fluid | 5.0 ng/mL | researchgate.net |

| Dextromethorphan & Dextrorphan | Rat Plasma | 1 ng/mL | researchgate.net |

| Dextromethorphan & Dextrorphan | Decomposed Skeletal Tissues | 10 ng/mL | laurentian.ca |

| Dextromethorphan & Dextrorphan | Human Hair | 2 pg/mg | researchgate.net |

Assessment of Assay Specificity and Selectivity

The use of this compound as an internal standard significantly enhances the specificity and selectivity of bioanalytical methods. In LC-MS/MS analysis, the distinct mass-to-charge ratios of dextrorphan (m/z 258.2 → 157.0) and this compound (m/z 261.2 → 157.0) allow for their unambiguous identification and quantification, even in complex biological matrices. nih.gov Similarly, in GC-MS methods, characteristic ions are selected for dextrorphan (m/z 329) and this compound (m/z 332) to ensure specificity. oup.com

Method validation studies confirm the absence of interference from endogenous matrix components or other drugs. researchgate.netresearchgate.net For example, in a study analyzing dextromethorphan and dextrorphan in oral fluid, blank samples fortified with common drugs of abuse showed no interference with the analytes of interest. oup.com The specificity of the assay is further ensured by monitoring multiple reaction monitoring (MRM) transitions and requiring that the ion ratios between the quantifier and qualifier ions are within a specified tolerance (e.g., ±20%). oup.com

Precision and Accuracy Evaluation (Intra-assay and Inter-assay Variability)

The precision and accuracy of bioanalytical methods are rigorously evaluated using this compound as an internal standard. Precision is expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), while accuracy is reported as the percentage of the nominal value.

In the analysis of dextrorphan and other analytes in human plasma, intra- and inter-assay precision values were below 10%, with accuracy ranging from 87.5% to 101%. researchgate.net For the quantification of dextromethorphan and dextrorphan in rat plasma, intra- and inter-day precision were less than 9.80%, and accuracy was between 96.35% and 106.39%. researchgate.net In a high-throughput method for dextrorphan in human plasma, the accuracy was evaluated to be within 95.16% and 101.76%, with precision between 5.38% and 8.99%. multiscreensite.com

The following table summarizes the precision and accuracy data from various studies:

| Analyte(s) | Matrix | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) | Reference(s) |

| Dextromethorphan & Levomethorphan | Human Hair | <10% | <10% | 87.5 - 101 | researchgate.net |

| Dextromethorphan & Dextrorphan | Rat Plasma | <9.80% | <9.80% | 96.35 - 106.39 | researchgate.net |

| Dextrorphan | Human Plasma | 5.38 - 8.99% | 5.38 - 8.99% | 95.16 - 101.76 | multiscreensite.com |

| Dextromethorphan & Metabolites | Human Plasma | <15% | <15% | 96.3 - 113.8 | researchgate.net |

| Dextromethorphan & Dextrorphan | Oral Fluid | <5% (confirmatory) | <5% (confirmatory) | Not Specified | oup.com |

| Dextromethorphan & Metabolites | Human Urine | <9.02% | <9.91% | 91.76 - 106.27 | researchgate.net |

Recovery Efficiency and Dilution Integrity

Recovery experiments are conducted to assess the efficiency of the extraction procedure, while dilution integrity ensures that samples with concentrations above the upper limit of quantification can be diluted with a blank matrix and still yield accurate results.

In the analysis of dextromethorphan and its metabolites in human urine, recovery was greater than 72.68%. researchgate.net For the quantification of dextromethorphan and dextrorphan in human hair, extraction recoveries ranged from 78.3% to 98.4%. researchgate.net In a study using a Quantisal™ oral fluid collection device, a high recovery yield of over 93% was achieved. oup.com For the analysis of dextromethorphan and its metabolites in human plasma, recoveries of 70-90% were reported. researchgate.net

Dilution integrity is a critical validation parameter, and studies have shown that samples can be diluted without compromising the accuracy of the results. researchgate.net

Long-Term and Short-Term Stability Profiling of Analytes in Biological Matrices

The stability of dextrorphan in various biological matrices is essential for ensuring the reliability of quantitative results, especially when samples are stored for extended periods. This compound is used as the internal standard in these stability assessments.

Studies have demonstrated the stability of dextromethorphan and dextrorphan under various storage conditions. In oral fluid, the analytes were found to be stable in the collection device for at least 10 days at room temperature, and the extracted drugs were stable for at least 48 hours at room temperature. oup.com In a study involving multiple analytes in human plasma, all generated metabolites were stable under the conditions used for sample analysis. nih.gov Research on decomposed skeletal tissues has also been conducted to assess analyte stability in this challenging matrix. laurentian.ca

Role of Dextrorphan D3 in Pharmacokinetic and Pharmacogenomic Research

Elucidation of Drug Metabolism Phenotypes

The use of dextromethorphan (B48470) as a probe drug is a well-established method for phenotyping the activity of several key drug-metabolizing enzymes. saspublishers.comfarmaciajournal.comnih.gov The accuracy of these phenotyping assays relies on the sensitive and specific measurement of dextromethorphan and its primary metabolite, dextrorphan (B195859), for which Dextrorphan-d3 is an indispensable tool. oup.comchapman.eduoup.com

The enzyme Cytochrome P450 2D6 (CYP2D6) is responsible for the O-demethylation of dextromethorphan to dextrorphan. frontiersin.orgwikipedia.org The activity of CYP2D6 varies significantly among individuals due to genetic polymorphisms, leading to distinct metabolic phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). frontiersin.orgpharmgkb.orgptfarm.pl

Researchers can distinguish between these phenotypes by administering a dose of dextromethorphan and subsequently measuring the urinary or plasma metabolic ratio (MR) of dextromethorphan to dextrorphan. nih.govptfarm.plpharmgkb.org this compound is used as an internal standard in the analytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy of these measurements. oup.comresearchgate.net

Poor Metabolizers (PMs): Individuals with little to no CYP2D6 activity exhibit high dextromethorphan and low dextrorphan concentrations, resulting in a high metabolic ratio (typically ≥ 0.3 in urine). frontiersin.orgptfarm.plpharmgkb.org

Extensive Metabolizers (EMs): These individuals have normal CYP2D6 function, leading to efficient conversion of dextromethorphan to dextrorphan and a low metabolic ratio. frontiersin.orgptfarm.pl

Ultrarapid Metabolizers (UMs): Characterized by multiple copies of the CYP2D6 gene, these individuals metabolize dextromethorphan very rapidly, leading to even lower metabolic ratios than EMs. pharmgkb.orgavma.org

The precise quantification enabled by this compound is crucial for the accurate classification of these phenotypes, which has significant implications for personalized medicine. frontiersin.orgresearchgate.net

The metabolic ratio of dextromethorphan to dextrorphan serves as a powerful pharmacogenomic indicator of an individual's CYP2D6 genotype and predicted phenotype. frontiersin.orgpharmgkb.org This ratio, accurately determined using this compound as an internal standard, correlates well with the number of functional CYP2D6 alleles an individual possesses. sigmaaldrich.comchildrensmercy.org

For example, a high metabolic ratio is strongly indicative of a PM phenotype, often resulting from the inheritance of two non-functional CYP2D6 alleles. ptfarm.plpharmgkb.org Conversely, a very low ratio suggests an UM phenotype. avma.org This phenotyping information is invaluable in clinical settings for predicting how a patient will metabolize numerous other drugs that are substrates of CYP2D6, thereby guiding therapeutic decisions. frontiersin.orgnih.gov

| Metabolic Phenotype | Typical Urinary Metabolic Ratio (Dextromethorphan/Dextrorphan) | CYP2D6 Activity |

|---|---|---|

| Poor Metabolizer (PM) | ≥ 0.3 | Absent or greatly reduced |

| Intermediate Metabolizer (IM) | 0.03 to < 0.3 | Decreased |

| Extensive Metabolizer (EM) | 0.003 to < 0.03 | Normal |

| Ultrarapid Metabolizer (UM) | < 0.003 | Increased |

Assessment of Other Key Metabolic Enzymes (e.g., CYP3A4, CYP2C9, UGTs)

Investigation of Drug-Drug Interactions (DDIs)

This compound is also a vital tool in studies designed to investigate drug-drug interactions (DDIs). Dextromethorphan is frequently used as a probe drug to assess the potential of a new chemical entity to inhibit or induce the activity of metabolizing enzymes, particularly CYP2D6 and CYP3A4. farmaciajournal.comnih.govbiomolther.org

In DDI studies, dextromethorphan is administered alone and then co-administered with the investigational drug. researchgate.netresearchgate.net Blood or plasma samples are collected over time to determine the pharmacokinetic profiles of dextromethorphan and dextrorphan. This compound is used as the internal standard in the bioanalytical method to accurately quantify these compounds. oup.comresearchgate.net

If the investigational drug is a CYP2D6 inhibitor, co-administration will lead to a significant increase in the systemic exposure (AUC) and maximum concentration (Cmax) of dextromethorphan, and a corresponding decrease in the exposure to dextrorphan. researchgate.neteuropa.eu The magnitude of this change allows researchers to classify the investigational drug as a weak, moderate, or strong inhibitor of CYP2D6. For instance, in a study with the strong CYP2D6 inhibitor quinidine (B1679956), dextromethorphan exposure was found to increase significantly. researchgate.netfda.gov

By quantifying the changes in the concentrations of both the parent drug (dextromethorphan) and its metabolite (dextrorphan), researchers can precisely assess the inhibitory or inductive effects of a co-administered drug on specific metabolic pathways. researchgate.netxenotech.com

Enzyme Inhibition: A decrease in dextrorphan formation relative to dextromethorphan levels following co-administration of another drug points to inhibition of the CYP2D6 pathway. researchgate.netresearchgate.net this compound ensures the reliability of the dextrorphan measurement, which is critical for this determination. psu.edu

Enzyme Induction: Conversely, an increase in dextrorphan formation would suggest that the co-administered drug induces CYP2D6 activity, although this is less common. More relevant to induction studies is the use of dextromethorphan as a probe for CYP3A4, where an increase in the formation of 3-methoxymorphinan would indicate induction. While this compound is not directly used to measure this specific metabolite, its role in accurately determining the primary CYP2D6-mediated pathway helps to provide a complete picture of dextromethorphan's disposition.

Application in "Cocktail" Approaches for Simultaneous Enzyme Activity Profiling

This compound is an indispensable tool in "cocktail" phenotyping studies, which are designed to assess the in vivo activity of multiple drug-metabolizing enzymes simultaneously. hug.chmdpi.com In this approach, a subject is administered a mixture of low-dose probe drugs, each selectively metabolized by a specific cytochrome P450 (CYP) enzyme. hug.ch Dextromethorphan is the established probe substrate for evaluating the activity of the highly polymorphic enzyme CYP2D6. hug.chmdpi.com

The rate of dextromethorphan's conversion to its O-demethylated metabolite, dextrorphan, directly reflects the functional capacity of the CYP2D6 enzyme. touro.eduresearchgate.net To accurately measure the concentration of dextrorphan produced in biological samples like plasma or hepatocyte cultures, a stable isotope-labeled internal standard is required for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govresearchgate.net this compound fulfills this role perfectly.

In a typical assay, a known quantity of this compound is added to the biological sample during preparation. nih.govchapman.edu Following extraction and chromatographic separation, the mass spectrometer detects both dextrorphan and this compound. avma.org The ratio of the peak area of the analyte (dextrorphan) to the internal standard (this compound) allows for precise quantification, correcting for any variability or loss during sample processing and analysis. nih.gov

Research has demonstrated the successful application of this methodology. Studies have developed and validated sensitive LC-MS/MS methods for the simultaneous determination of multiple CYP probe substrates and their metabolites, including dextromethorphan and dextrorphan. mdpi.com For instance, one such validated method reported a lower limit of quantitation (LLOQ) for dextrorphan at 0.05 ng/mL in human plasma, showcasing the high sensitivity achieved using this technique. mdpi.com Another study focusing on human hepatocytes used this compound to create calibration standards and quality controls for their CYP cocktail assay. nih.gov

Table 1: Example of Analytes and Internal Standards in a CYP Cocktail Assay This table is representative of components used in cocktail studies.

| Analyte (Metabolite) | Corresponding Probe Drug | Target Enzyme | Internal Standard |

|---|---|---|---|

| Dextrorphan | Dextromethorphan | CYP2D6 | This compound |

| 1'-Hydroxymidazolam | Midazolam | CYP3A4/5 | Midazolam-d4/d5 |

| (S)-4-Hydroxymephenytoin | S-mephenytoin | CYP2C19 | (±)-4-Hydroxy Mephenytoin-d3 |

| 4'-Hydroxydiclofenac | Diclofenac | CYP2C9 | 4'-Hydroxy Diclofenac-D4 |

| Paraxanthine | Caffeine | CYP1A2 | Paraxanthine-d6 |

Source: Adapted from various CYP cocktail assay methodologies. hug.chmdpi.comnih.gov

By enabling reliable measurement of dextrorphan formation, this compound is fundamental to cocktail approaches that provide a comprehensive snapshot of an individual's metabolic phenotype in a single experiment. mdpi.com

Comparative Pharmacokinetic Studies Across Biological Systems

The use of this compound as an internal standard has been crucial for comparing the pharmacokinetics of dextromethorphan and dextrorphan across different biological systems, including humans and various animal models. These studies are essential for preclinical development and for understanding interspecies differences in drug metabolism.

In humans, dextromethorphan is extensively metabolized by CYP2D6 to dextrorphan. touro.eduwikipedia.org Pharmacokinetic studies in healthy human volunteers receiving a cocktail of probe drugs have detailed the concentration-time profiles of dextromethorphan and dextrorphan. For example, after a single oral dose, dextrorphan is readily detected in plasma, with its formation and elimination being dependent on the individual's CYP2D6 metabolizer status. mdpi.com A study investigating drug-drug interactions in 18 healthy subjects found that without an inhibitor, the maximum plasma concentration (Cmax) of dextromethorphan was 2006 pg/mL. researchgate.net

Animal models are used extensively to study metabolism and disposition before human trials.

Canine Models: A study in healthy pet dogs investigated breed-associated differences in the activity of CYP2D15, the canine ortholog of human CYP2D6. avma.org Researchers administered dextromethorphan and collected urine to measure the metabolic ratio of dextrorphan to dextromethorphan. This compound was used as the internal standard to quantify urinary dextrorphan concentrations via HPLC-MS-MS, revealing a 63-fold variation in metabolic ratios across the 105 dogs studied. avma.org

Rodent Models: In rats, this compound has been employed as an internal standard to study the kinetics of dextromethorphan metabolism in brain subcellular fractions. chapman.edu Another study in rats investigating the impact of Tinospora cordifolia extract on dextromethorphan bioavailability used this compound for the accurate quantification of dextrorphan in plasma samples, establishing a calibration curve from 0.10 to 209.02 ng/mL. acs.org Further research has used rat models to analyze the distribution of dextromethorphan and dextrorphan in skeletal remains after decomposition, again relying on this compound for precise measurement. oup.com

These cross-species studies, underpinned by the precise analytical measurements afforded by this compound, highlight variations in metabolic pathways and rates. For instance, while CYP2D6 is primary in humans, the specific isoform and its activity can differ in dogs (CYP2D15) and rats, leading to different pharmacokinetic profiles. chapman.eduavma.org Understanding these differences is vital for the proper extrapolation of animal data to human clinical scenarios. biorxiv.org

Table 2: Comparative Pharmacokinetic Parameters of Dextrorphan's Parent Compound (Dextromethorphan) This table presents example pharmacokinetic parameters from different studies and species to illustrate comparative analysis. Direct comparison should be made with caution due to differing study designs and dosing.

| Species | Study Focus | Matrix | Cmax (Dextromethorphan) | Tmax (Dextromethorphan) | Note |

|---|---|---|---|---|---|

| Human | Drug-Drug Interaction | Plasma | 2006 pg/mL | ~2-3 hours | Single 30 mg dose. researchgate.net |

| Human | Cocktail PK Study | Plasma | 7.61 ng/mL (Midazolam) | 0.5 h (Midazolam) | Data for another probe in the same study. mdpi.com |

| Dog | Breed-Associated Metabolism | Urine | Not Applicable | 6 hours (collection time) | Focus on metabolic ratio. avma.org |

| Rat | Bioavailability Study | Plasma | Not Specified | ~1-2 hours | Focus on AUC changes. acs.org |

Analysis of Dextrorphan Accumulation Kinetics

This compound is essential for studying the accumulation kinetics of dextrorphan, particularly following repeated administration of its parent drug, dextromethorphan. Research indicates that dextrorphan has a longer elimination half-life than dextromethorphan itself. wikipedia.org This characteristic leads to a propensity for dextrorphan to accumulate in the bloodstream with chronic or repeated dosing. wikipedia.org

The analysis of accumulation is critical for understanding the potential for altered pharmacological effects and for determining appropriate dosing regimens. Studies have shown that when dextromethorphan's metabolism is inhibited, such as by co-administration with a CYP2D6 inhibitor like quinidine, its half-life is significantly extended, leading to accumulation. fda.gov Consequently, the kinetics of its metabolite, dextrorphan, are also altered.

The precise quantification enabled by this compound allows researchers to monitor plasma concentrations over time and model accumulation patterns. Pharmacokinetic analyses at steady state, after multiple doses of dextromethorphan, are used to calculate metabolic ratios based on parameters like the area under the curve (AUC) or average concentration (Cave,ss). nih.gov These ratios help to characterize an individual's metabolic phenotype and understand how dextrorphan levels change with sustained drug intake. nih.gov

A unique area of research has focused on the postmortem accumulation and distribution of dextrorphan in skeletal tissues. In studies using rat models, this compound was the internal standard used to quantify dextrorphan concentrations in bone following decomposition. oup.comoup.com This research explored how different dosing regimens (acute vs. repeated) and environmental conditions affected drug persistence and distribution in hard tissues. oup.com For rats that received repeated doses, estimated dextrorphan concentrations in skeletal elements ranged from 0.2 to 8.1 µg/g. oup.com Such studies provide insight into the long-term fate and accumulation of the metabolite in various biological compartments.

Contributions of Dextrorphan D3 to Metabolic Pathway Elucidation

Detailed Mapping of Dextrorphan (B195859) Biotransformation Pathways

The metabolism of dextromethorphan (B48470) is complex, involving multiple cytochrome P450 (CYP) enzymes and subsequent conjugation reactions. Dextromethorphan is primarily O-demethylated by CYP2D6 to form its major active metabolite, dextrorphan. wikipedia.orgnih.govnih.gov Dextrorphan itself is then subject to further biotransformation. The use of Dextrorphan-d3 as an internal standard has been pivotal in accurately tracing and quantifying the metabolites formed from dextrorphan, thereby elucidating its primary metabolic routes.

The main biotransformation pathways for dextrorphan are:

N-demethylation: Dextrorphan undergoes N-demethylation to form 3-hydroxymorphinan. researchgate.netdrugbank.comresearchgate.net This reaction is principally catalyzed by the CYP3A4 enzyme. drugbank.comresearchgate.nettaylorandfrancis.com

Glucuronidation: Dextrorphan is also a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of dextrorphan-O-glucuronide. researchgate.netresearchgate.netnih.gov This conjugation reaction is a significant pathway for its elimination. researchgate.net UGT2B enzymes, particularly UGT2B15, have been identified as major contributors to this process. researchgate.netresearchgate.netnih.gov

Enzymatic Kinetic Characterization of Metabolite Formation (e.g., Michaelis-Menten kinetics, intrinsic clearance calculations)

This compound is a vital tool for studies characterizing the kinetics of the enzymes responsible for dextrorphan metabolism. By enabling accurate quantification, it allows for the determination of key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). chapman.eduunizin.orgteachmephysiology.com These parameters are fundamental to understanding the efficiency and capacity of metabolic pathways. teachmephysiology.com

Michaelis-Menten Kinetics: This model describes the relationship between the concentration of a substrate and the rate of an enzyme-catalyzed reaction. teachmephysiology.com For the metabolism of dextrorphan, kinetic studies help characterize the affinity of enzymes like CYP3A4 for dextrorphan and their maximum metabolic rate. For instance, studies have characterized the kinetics of dextromethorphan-O-demethylase activity in various tissues, such as rat brain microsomes, by measuring the formation of dextrorphan. chapman.eduresearchgate.net In these experiments, d3-dextrorphan is used as the internal standard to ensure the accuracy of the dextrorphan quantification needed to calculate Vₘₐₓ and Kₘ. chapman.edu

Intrinsic Clearance (CLᵢₙₜ): This value, often calculated as the ratio Vₘₐₓ/Kₘ, represents the intrinsic ability of an enzyme or a system like liver microsomes to metabolize a drug, independent of physiological factors like blood flow. researchgate.netnih.govdovepress.com Determining the intrinsic clearance for the N-demethylation and glucuronidation of dextrorphan provides insight into the relative importance of these pathways. nih.gov For example, research comparing the intrinsic clearance of dextromethorphan's O-demethylation (forming dextrorphan) versus its N-demethylation has confirmed that CYP2D6-mediated O-demethylation is the predominant pathway for dextrorphan formation. researchgate.net Subsequent kinetic studies on dextrorphan's own metabolism rely on precise measurements facilitated by standards like this compound. nih.gov

The following table summarizes kinetic parameters for the formation of dextrorphan from dextromethorphan in different systems, a process for which this compound is used to quantify the product.

| System | Enzyme | Vₘₐₓ | Kₘ (μM) | Intrinsic Clearance (CLᵢₙₜ) |

| Rat Brain Microsomes | CYP2D | 2.24 ± 0.42 pmol/min/mg | 282 ± 62 | Value not specified in source |

| Human CYP2D6 (recombinant) | CYP2D6 | 11.9 pmol/pmol P450/min | 3.7 ± 1.2 | 2.98 µL/pmol P450/min |

| Sprague-Dawley Rat Liver Microsomes (High Affinity) | CYP2D homolog | 51.04 nmol/mg/hr | 2.5 | 20.04 mL/hr/mg |

Data sourced from multiple studies investigating dextromethorphan metabolism kinetics. chapman.edunih.govresearchgate.net

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are essential for predicting a compound's metabolic fate in the body during early drug discovery. researchgate.net this compound plays a crucial role in these assays by serving as an internal standard for quantifying the disappearance of the parent drug (dextrorphan) and the appearance of its metabolites over time. xenotech.combdj.co.jp

Common in vitro systems used for these studies include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes and UGTs, making them a standard tool for studying Phase I and Phase II metabolism. dovepress.comresearchgate.net Studies using human liver microsomes (HLM) have been employed to investigate the kinetics of dextrorphan formation and its subsequent metabolism. nih.govjuniperpublishers.com

Hepatocytes: Intact liver cells (fresh or cryopreserved) provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes as well as relevant cofactors and transporters. bdj.co.jp

Recombinant Enzyme Systems: Systems expressing a single human enzyme, such as recombinant CYP2D6 or CYP3A4, are used to pinpoint which specific enzyme is responsible for a particular metabolic reaction. researchgate.netnih.gov Studies with recombinant CYP2D6 have shown that some systems can further metabolize dextrorphan to 3-hydroxymorphinan and other hydroxylated products. nih.gov

In these experiments, a known concentration of the test compound is incubated with the in vitro system. Samples are taken at various time points, and the reaction is stopped. dovepress.com LC-MS/MS analysis, with this compound added as an internal standard, is then used to quantify the remaining amount of the compound. chapman.edu The rate of disappearance is used to calculate the metabolic half-life (t₁/₂) and intrinsic clearance, which are key indicators of metabolic stability. dovepress.comresearchgate.net Simultaneously, the appearance of new peaks in the chromatogram allows for the identification of metabolites, which can be confirmed using mass spectrometry. nih.goveurekaselect.com The use of a deuterated standard like this compound enhances the metabolic stability of the molecule itself due to the kinetic isotope effect, but its primary utility in these assays is as a chemically identical, yet mass-distinguishable, standard for precise quantification. juniperpublishers.comnih.gov

Research Applications of Dextrorphan D3 in Neuropharmacology and Toxicology

Quantification in Studies of Dextrorphan's Pharmacodynamic Profile

The pharmacodynamic profile of a compound describes its interactions with and effects on the body. Accurate quantification of dextrorphan (B195859), enabled by Dextrorphan-d3, is indispensable for characterizing its complex interactions with various neural targets.

Dextrorphan is recognized as an uncompetitive antagonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the brain. glpbio.comwikipedia.orgresearchgate.netnih.gov This antagonism is central to many of its neuroactive and potential neuroprotective effects. researchgate.netnih.gov Research in this area aims to quantify the affinity and functional consequences of this receptor blockade.

In vitro studies, for instance, determine the binding affinity (Ki) of dextrorphan to the NMDA receptor. glpbio.com These assays require precise measurements of dextrorphan concentrations to establish accurate binding curves. Similarly, in vivo studies that correlate dextrorphan levels in the brain with specific physiological outcomes, such as the attenuation of NMDA-induced seizures or excitotoxicity, depend on robust analytical methods. nih.gov The use of this compound as an internal standard in LC-MS/MS protocols provides the necessary analytical precision to confidently link specific dextrorphan concentrations to the degree of NMDA receptor modulation observed, forming the basis of dose-response relationship studies. liberty.edud-nb.info

While structurally related to morphinans, dextrorphan exhibits a complex and distinct profile at opioid receptors compared to classic opioids. wikipedia.orgdrugbank.com It has a measurable affinity for the mu (µ)-opioid receptor, although this is considerably lower than its affinity for the NMDA receptor. glpbio.comwikipedia.org

To investigate and quantify these affinities, researchers employ competitive radioligand binding assays. In these experiments, known concentrations of dextrorphan are used to displace a radiolabeled ligand from the target receptor. The precise quantification of the dextrorphan solution used is critical for calculating an accurate inhibition constant (Ki). This compound is the reference standard used to validate the analytical methods that confirm these concentrations. Research has established Ki values for dextrorphan at the µ-opioid receptor to be approximately 420 nM. glpbio.com It shows negligible affinity for delta and kappa opioid receptors. wikipedia.org This quantitative data helps to differentiate its pharmacological profile and understand its potential contribution to analgesia or other opioid-related effects.

Dextrorphan has been shown to inhibit the reuptake of the monoamine neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE). glpbio.comtouro.edu These transporters (SERT and NET, respectively) are crucial for regulating neurotransmitter levels in the synaptic cleft and are major targets for antidepressant medications. scholaris.ca

Studies designed to evaluate the potency of dextrorphan as a monoamine reuptake inhibitor rely on assays that measure the inhibition of transporter function at various drug concentrations. The resulting data is used to calculate IC50 (half-maximal inhibitory concentration) or Ki values. The accuracy of these determinations is directly dependent on the accuracy of the dextrorphan concentrations tested. This compound is employed as an internal standard to ensure the analytical methods used for these measurements are precise and reliable. acs.orgresearchgate.net This quantitative evaluation has determined dextrorphan's affinity (Ki) for the serotonin transporter to be around 401–484 nM and for the norepinephrine transporter to be ≥340 nM. glpbio.comwikipedia.org

At high doses, dextromethorphan (B48470) abuse is associated with dissociative and hallucinogenic effects, which are largely attributed to its metabolite, dextrorphan. oup.comwikipedia.orgoup.com The psychoactive profile of dextrorphan has been compared to that of phencyclidine (PCP) and ketamine, both of which are also NMDA receptor antagonists. oup.comcaymanchem.com

To understand the relationship between drug exposure and these behavioral effects, researchers conduct preclinical and clinical studies. In these investigations, biological samples (e.g., blood, plasma, or brain tissue) are collected and analyzed to determine the concentration of dextrorphan. oup.comresearchgate.net These concentrations are then correlated with observed outcomes, such as behavioral changes in animal models or subjective reports from human participants. This compound is essential in this context, serving as the internal standard to ensure the analytical data is accurate. oup.comoup.comliberty.edu This allows for the establishment of a quantitative link between specific dextrorphan levels and the onset, intensity, and duration of its psychoactive effects, which is critical for both clinical toxicology and abuse liability assessment. cerilliant.com

Evaluation in Monoamine Neurotransmitter Transporter Inhibition Studies (e.g., norepinephrine, serotonin)

Analytical Support for Preclinical and Clinical Efficacy and Safety Investigations

In the development of any potential therapeutic agent, establishing a clear link between its concentration in the body (pharmacokinetics) and its beneficial or adverse effects (pharmacodynamics) is paramount. This compound provides a cornerstone of the analytical support needed for these investigations involving dextrorphan.

Dextrorphan, primarily due to its NMDA receptor antagonism, has been investigated for potential neuroprotective properties in various models of central nervous system injury. researchgate.netnih.gov

Cerebral Ischemia: In animal models of stroke, such as those involving middle cerebral artery occlusion, dextrorphan has been studied for its ability to reduce infarct volume and improve neurological outcomes. researchgate.netnih.govnih.gov

Seizure Models: The anticonvulsant effects of dextrorphan have been demonstrated in models where seizures are induced by chemical agents like kainic acid. nih.gov Studies have explored its efficacy in attenuating seizure activity. nih.govaesnet.org

Traumatic Brain Injury (TBI): Research has also examined the role of dextromethorphan and its metabolite dextrorphan in mitigating the secondary injury cascade that follows TBI, including excitotoxicity and inflammation. sigmaaldrich.comnih.govnih.gov

In all these preclinical studies, a critical objective is to correlate the administered dose with the concentration of dextrorphan achieved in the plasma and, ideally, in the brain tissue, and then link this concentration to the observed neuroprotective effect. nih.gov this compound is the indispensable tool used as an internal standard to develop and validate the bioanalytical methods (LC-MS/MS) required for these pharmacokinetic assessments. veeprho.commdpi.com By enabling the accurate measurement of dextrorphan concentrations, it allows researchers to establish a quantitative basis for efficacy, helping to define potential therapeutic windows and supporting the translation of preclinical findings. veeprho.comd-nb.info

Interactive Data Table: Dextrorphan Receptor/Transporter Affinities

This table summarizes the binding affinities (Ki) of dextrorphan for various neurological targets. Lower Ki values indicate higher affinity.

| Target | Affinity (Ki) in nM | Reference |

| NMDA Receptor | 54 | glpbio.com |

| µ-Opioid Receptor (MOR) | 420 | glpbio.com |

| Serotonin Transporter (SERT) | 401 | glpbio.com |

| Norepinephrine Transporter (NET) | ≥340 | glpbio.com |

| σ1 Receptor | 118–481 | wikipedia.org |

Measurement in Anticonvulsant Activity Research

Dextrorphan has demonstrated anticonvulsant properties in animal models. caymanchem.comcaymanchem.com Research into the anticonvulsant effects of dextromethorphan and its metabolites relies on accurate quantification of these compounds in biological samples. For instance, studies have shown that dextrorphan can produce a dose-related blockade of tonic hindlimb extension in response to maximal electroshock convulsions in rats. nih.gov Furthermore, some research suggests that the anticonvulsant effects of dextrorphan may be linked to its interaction with the phencyclidine/N-methyl-D-aspartate (NMDA) receptor complex. nih.gov The use of this compound as an internal standard in these studies ensures the reliability of the data, allowing researchers to accurately correlate drug concentrations with observed anticonvulsant activity. caymanchem.comsigmaaldrich.com

Analytical Basis for Analgesic Potential Studies

Dextrorphan has been investigated for its potential analgesic effects. caymanchem.comcaymanchem.com Studies in rats have indicated that dextrorphan possesses analgesic activity. caymanchem.com Clinical research has also explored the analgesic effects of dextromethorphan, with its metabolite dextrorphan believed to play a significant role. nih.gov One study found that dextromethorphan had a statistically significant analgesic effect in patients with neuropathic pain of traumatic origin, and it appeared that extensive metabolizers of dextromethorphan, who would presumably have higher levels of dextrorphan, experienced a better analgesic effect. nih.gov The precise measurement of dextrorphan levels, facilitated by the use of this compound as an internal standard, is crucial for understanding its contribution to pain relief and for developing new analgesic strategies. caymanchem.comnih.gov

Monitoring in Cognitive and Behavioral Pharmacology Research (e.g., memory impairment, locomotor activity)

Dextrorphan is known to induce memory impairments and affect locomotor activity in animal models. caymanchem.comcaymanchem.com Research has shown that dextrorphan can cause memory deficits in rats. caymanchem.com Studies on the cognitive effects of dextromethorphan have also noted that its metabolite, dextrorphan, a potent NMDA receptor antagonist, can contribute to impairments in learning and memory. nih.gov In terms of locomotor activity, dextrorphan has been found to induce hyperlocomotion in mice. caymanchem.comcaymanchem.com Conversely, research on an animal model of acute liver failure demonstrated that dextromethorphan could improve locomotor activity. nih.gov The use of this compound allows for the accurate monitoring of dextrorphan concentrations in these behavioral studies, helping to establish clear dose-response relationships and to understand the neurochemical basis of these effects. caymanchem.com

Forensic and Clinical Toxicological Analysis

This compound plays a vital role in forensic and clinical toxicology, where the accurate detection and quantification of dextrorphan are essential for interpreting cases of substance abuse, overdose, and post-mortem investigations. sigmaaldrich.comlookchem.com

Role in Monitoring Dextrorphan Levels in Cases of Substance Abuse or Overdose

Dextromethorphan, a common ingredient in over-the-counter cough suppressants, is frequently abused for its hallucinogenic effects at high doses. sigmaaldrich.comcerilliant.com In cases of suspected dextromethorphan abuse or overdose, the analysis of its primary metabolite, dextrorphan, in biological fluids is a key diagnostic indicator. sigmaaldrich.comresearchgate.net this compound serves as an essential internal standard in the analytical methods, such as GC/MS or LC/MS, used to quantify dextrorphan levels in blood and urine. sigmaaldrich.comlookchem.comcerilliant.com This accurate quantification is critical for confirming exposure and assessing the extent of intoxication, which can manifest in symptoms ranging from hyperexcitability and hallucinations to seizures and coma. americanaddictioncenters.orgmountsinai.org

Application in Post-mortem Forensic Investigations (e.g., drug detection in skeletal remains)

In situations where conventional biological samples are unavailable, such as in decomposed remains, bone tissue can serve as a valuable matrix for toxicological analysis. oup.com Research has demonstrated the successful extraction and analysis of dextromethorphan and dextrorphan from skeletal remains using techniques like microwave-assisted extraction followed by GC-MS. oup.comoup.comlaurentian.ca In these highly complex analyses, this compound is used as an internal standard to ensure the accuracy and reliability of the quantitative results. oup.comoup.com Studies have successfully detected both dextromethorphan and dextrorphan in various skeletal elements of animals administered the drug, highlighting the utility of bone as a long-term reservoir for drug detection in forensic investigations. oup.comoup.com

Emerging Environmental and Biomarker Research

The applications of this compound are expanding into new areas of research, including environmental monitoring and the investigation of novel biomarkers. In 2021, its parent compound, dextrorphan, was found in over 75% of sludge samples from wastewater treatment plants in California, where it was also associated with estrogenic activity through predictive modeling and in vitro testing. wikipedia.org While direct research on this compound in environmental samples is not widespread, its use as an internal standard is crucial for the accurate quantification of dextrorphan in such complex matrices. Furthermore, there is emerging interest in dextrorphan and its metabolites as potential biomarkers for various physiological and pathological states, including the health of the gut microbiome. escholarship.org As this research develops, the need for precise analytical standards like this compound will undoubtedly increase.

Quantification in Environmental Samples for Predictive Toxicology

Predictive toxicology aims to forecast the potential adverse effects of chemicals on human health and the environment, often before extensive traditional testing is performed. certara.com This field relies on data from various sources, including the monitoring of chemicals in environmental compartments to estimate exposure levels. Dextrorphan, the primary active metabolite of the widely used over-the-counter medication dextromethorphan, is frequently detected in environmental water sources as a result of human consumption and excretion. researchgate.netnih.gov Its presence in wastewater, surface water, and sewage sludge has made it a compound of interest in environmental risk assessment. researchgate.netnih.gov

The accurate quantification of dextrorphan in complex environmental matrices like wastewater is essential for predictive toxicology models. researchgate.net Analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for this purpose. nih.gov To ensure the reliability of these measurements, a stable isotope-labeled internal standard is required to correct for variations during sample preparation and analysis. This compound is the designated internal standard for this application, enabling precise determination of dextrorphan concentrations. cerilliant.comsigmaaldrich.com

Research findings have highlighted the prevalence of dextrorphan in environmental systems. For instance, studies have reported its frequent detection in wastewater treatment plant (WWTP) effluents. researchgate.net One study identified dextrorphan in over 75% of sewage sludge samples from various treatment plants, where it was also predicted to exhibit potential estrogenic activity, demonstrating a direct link between environmental quantification and predictive toxicology. nih.gov

Table 1: Findings of Dextrorphan in Environmental Samples This table is interactive. Click on the headers to sort.

| Analyte | Sample Type | Location/Context | Detection Frequency | Analytical Method Context | Source(s) |

|---|---|---|---|---|---|

| Dextrorphan | Wastewater Effluent | Latvia | 28% | Direct Infusion High-Resolution Mass Spectrometry | researchgate.net |

| Dextrorphan | Sewage Sludge | 12 California WWTPs | >75% of samples | High-Resolution Mass Spectrometry with predictive modeling | nih.gov |

Role in Biomarker Discovery and Validation Studies

In neuropharmacology and clinical research, this compound is pivotal for the discovery and validation of biomarkers, particularly those related to drug metabolism. acs.orgnih.gov A biomarker is a measurable indicator of a biological state or condition. The metabolic ratio of dextromethorphan to its metabolite dextrorphan is a well-established in-vivo biomarker for the phenotype of the cytochrome P450 2D6 (CYP2D6) enzyme, a key enzyme in the metabolism of many drugs. farmaciajournal.comnih.gov

The accurate measurement of dextrorphan in biological fluids such as plasma, urine, or saliva is fundamental to determining this metabolic ratio. nih.govnih.gov this compound is used as the internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to achieve the high degree of precision and accuracy required for these phenotyping studies. nih.govresearchgate.net By adding a known quantity of this compound to a biological sample, researchers can correct for analyte loss during extraction and for ionization variability in the mass spectrometer, ensuring that the measured dextrorphan concentration is accurate. oup.com

This application is critical in several research contexts:

Pharmacogenetic Studies: To classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 activity, which can help predict their response to various medications. farmaciajournal.comnih.gov

Drug Interaction Studies: To assess the inhibitory or inducing effects of new drug candidates on CYP2D6 activity by measuring changes in the dextromethorphan/dextrorphan ratio. farmaciajournal.com

Endogenous Biomarker Discovery: In metabolomics studies, the CYP2D6 metabolic ratio, accurately determined using this compound, can be used as a reference to discover new, endogenous biomarkers of enzyme activity. nih.gov A study successfully used this approach to identify a novel urinary biomarker correlated with CYP2D6 activity in a pediatric population. nih.gov

Table 2: Application of this compound in Biomarker Studies This table is interactive. Click on the headers to sort.

| Study Focus | Biomarker | Biological Matrix | Role of this compound | Analytical Method | Source(s) |

|---|---|---|---|---|---|

| CYP2D6 Phenotyping | Dextromethorphan/Dextrorphan Ratio | Plasma | Internal Standard for Dextrorphan Quantification | HPLC-MS/MS | nih.gov |

| CYP2D6 Phenotyping | Dextromethorphan/Dextrorphan Ratio | Saliva, Urine | Internal Standard for Dextrorphan Quantification | LC-MS/MS | nih.govresearchgate.net |

Emerging Research Avenues and Future Directions for Dextrorphan D3

Investigation of Novel Pharmacological Targets of Dextrorphan (B195859)

While dextrorphan is well-known as an N-methyl-D-aspartate (NMDA) receptor antagonist, recent research has focused on its activity at other significant pharmacological targets. wikipedia.orgwikipedia.org This expanded understanding of its mechanism of action is paving the way for exploring its therapeutic potential in a wider range of disorders. Dextromethorphan (B48470), the prodrug of dextrorphan, has a multifaceted pharmacology, and its effects are often attributable to dextrorphan. touro.eduflybase.orgnovapublishers.com

Sigma-1 Receptors: Dextrorphan and its parent compound, dextromethorphan, bind with high affinity to sigma-1 (σ1) receptors. wikipedia.orgnih.gov The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum that plays a crucial role in modulating calcium signaling. wikipedia.org Studies have demonstrated that dextromethorphan acts as an agonist at these receptors. touro.eduwikipedia.org This interaction is believed to contribute to its potential antidepressant effects, distinguishing it from other NMDA antagonists like ketamine. nih.govresearchgate.net Research using radioligand binding assays has shown that dextromethorphan influences the binding of other sigma-1 receptor ligands in a complex manner, suggesting both competitive and non-competitive interactions. nih.gov The binding affinity (Ki) of dextrorphan for the sigma-1 receptor has been measured in the range of 118–481 nM in rat studies. wikipedia.org

Nicotinic Acetylcholine (B1216132) Receptors: Dextrorphan demonstrates antagonist activity at several subtypes of nicotinic acetylcholine receptors (nAChRs). touro.edu Specifically, both dextromethorphan and dextrorphan have been shown to be noncompetitive antagonists of α3β4, α4β2, and α7 nAChR subtypes. nih.govnih.gov The blockade of α3β4* nAChRs is particularly notable. nih.govcapes.gov.br While both compounds block these receptors, studies comparing their effects on nicotine-induced antinociception in mice found that dextromethorphan was significantly more potent in vivo, a difference not fully explained by their in vitro binding potencies, suggesting the involvement of other mechanisms. nih.gov This interaction with nAChRs points to a potential role in modulating cholinergic neurotransmission and related pathologies.

NADPH Oxidase: Emerging evidence has identified dextromethorphan as an inhibitor of NADPH oxidase, an enzyme complex that is a major source of reactive oxygen species (ROS) in the vascular system and macrophages. mdpi.complos.orgahajournals.org By inhibiting this enzyme, dextromethorphan can reduce oxidative stress and inflammation. nih.govsigmaaldrich.com This mechanism has been investigated in the context of cardiovascular diseases. Studies in hypertensive rats showed that dextromethorphan could reduce blood pressure and vascular injury, effects attributed to its inhibition of vascular NADPH oxidase. plos.org In cultured macrophages, dextromethorphan was found to decrease NADPH oxidase activity and the subsequent production of superoxide (B77818) and inflammatory cytokines, suggesting a role in mitigating atherosclerosis. ahajournals.org

Advancements in Analytical Techniques for Ultra-Trace Quantification

The use of Dextrorphan-d3 as an internal standard is integral to the development of highly sensitive and specific analytical methods for quantifying dextrorphan in biological matrices. These advancements are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis.

Modern analytical chemistry has produced several sophisticated methods capable of detecting dextrorphan at extremely low concentrations:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for the quantification of dextrorphan. An enantioselective LC-MS/MS method has been developed to separate and quantify dextrorphan and its corresponding levo-enantiomer, levorphanol, using this compound as one of the internal standards. nih.gov

Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers even faster and more sensitive analysis. A UPLC-MS/MS method allows for the simultaneous quantification of dextromethorphan and its key metabolites, including dextrorphan, with a lower limit of quantitation (LLOQ) of 0.500 nM (equivalent to 129 pg/ml for dextrorphan). nih.gov Another method using an Accucore C18 HPLC column achieved an LLOQ of 0.1 ng/mL in rat plasma, demonstrating excellent precision and recovery with this compound's parent compound, dextromethorphan-d3, as the internal standard. fishersci.com

Gas Chromatography (GC): An electron-capture gas chromatographic procedure has been developed for the detection and quantification of dextrorphan in in-vitro human liver microsomal preparations. nih.gov

Colorimetric Methods: Novel approaches, such as a colorimetric method based on the aggregation of gold nanoparticles in the presence of dextromethorphan, have been developed for trace determination in urine samples, offering a rapid and cost-effective alternative to mass spectrometry-based methods.

These methods, particularly those using mass spectrometry, rely on stable isotope-labeled internal standards like this compound to ensure accuracy and precision by correcting for variations during sample preparation and analysis.

| Analytical Technique | Common Application | Key Features | Reference |

| LC-MS/MS | Enantioselective quantification in blood | Separates dextrorphan from levorphanol; uses this compound as an internal standard. | nih.gov |

| UPLC-MS/MS | Simultaneous metabolite quantification in plasma | High sensitivity (LLOQ ~129 pg/ml); rapid analysis. | nih.gov |

| HPLC with Fluorometric Detection | Quantification in plasma | LLOQ of 1 nM; suitable for pharmacokinetic studies. | researchgate.net |

| Gas Chromatography | In-vitro microsomal activity assays | Uses electron-capture detection for derivatized dextrorphan. | nih.gov |

| Colorimetry | Trace determination in urine | Rapid, low-cost screening based on gold nanoparticle plasmon resonance. |

Extended Applications in Personalized Medicine and Precision Dosing Stratification

The metabolic pathway from dextromethorphan to dextrorphan is a key tool in the field of personalized medicine. This conversion is predominantly mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits significant genetic polymorphism in the human population. touro.edunovapublishers.com

Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 activity. wikipedia.org This status profoundly affects the pharmacokinetics of dextromethorphan and the resulting concentration of dextrorphan. By measuring the dextromethorphan/dextrorphan ratio in plasma or urine after a test dose, clinicians can accurately determine a patient's CYP2D6 phenotype. novapublishers.comnih.gov

This phenotyping has two major applications in precision dosing:

Informing Dextromethorphan-based Therapy: The therapeutic and side-effect profile of dextromethorphan-containing medications can differ based on metabolizer status. For instance, in the development of treatments for neurological disorders, the CYP2D6 inhibitor quinidine (B1679956) is intentionally co-administered with dextromethorphan. nih.gov This combination blocks the metabolism to dextrorphan, leading to higher, more sustained plasma concentrations of dextromethorphan, which leverages its unique pharmacology (e.g., sigma-1 agonism). touro.eduresearchgate.net

Predicting Metabolism of Other Drugs: Since CYP2D6 is responsible for metabolizing approximately 25% of all clinically used drugs (including many antidepressants, antipsychotics, and beta-blockers), using dextromethorphan as a probe drug provides invaluable information for personalizing other therapies. Knowing a patient's metabolizer status can help predict whether they will experience adverse effects from a standard dose of another CYP2D6 substrate or fail to respond due to rapid metabolism.

The precise measurement of dextrorphan, facilitated by this compound, is central to these personalized medicine strategies.

Integration into Multi-Analyte Profiling for Systems Pharmacology Approaches

Systems pharmacology aims to understand drug action by considering the complex network of interactions between a drug, its metabolites, and multiple biological targets. The analysis of dextromethorphan and its metabolic profile is a prime example of this approach in action.

Instead of focusing on a single compound, advanced analytical methods are used to simultaneously quantify dextromethorphan and its primary and secondary metabolites, including dextrorphan, 3-methoxymorphinan, and 3-hydroxymorphinan, from a single biological sample. nih.govresearchgate.net This multi-analyte profiling provides a comprehensive pharmacokinetic signature of an individual's response to the drug.

This integrated approach allows researchers to:

Build Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Models: By correlating the concentrations of multiple active moieties (dextromethorphan, dextrorphan, etc.) with clinical effects, more accurate models of drug action can be developed.

Understand Drug-Drug Interactions: It can elucidate how co-administered drugs affect the entire metabolic pathway, not just the parent compound.

Elucidate Complex Mechanisms: As dextromethorphan and dextrorphan have different affinities for various receptors (NMDA, sigma-1, nAChR), measuring their relative concentrations helps to understand the net pharmacological effect, which can vary depending on an individual's metabolism. wikipedia.orgtouro.edunih.gov

The use of this compound and other stable isotope-labeled standards is fundamental to generating the high-quality, quantitative data required for these robust systems-level analyses.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of Dextrorphan-d3 for isotopic purity in pharmacokinetic studies?